2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Description
The compound 2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted at position 2 with a piperidin-1-yl group, contributing to the molecule’s basicity and conformational flexibility. A sulfanyl (-S-) linker bridges the thiazolo-pyrimidine moiety to an acetamide group, which is further substituted with a 2,4,6-trimethylphenyl (mesityl) aromatic ring. The molecular formula is C₃₁H₃₃N₅OS₂ (exact molecular weight unprovided in evidence), though this may vary depending on salt forms or stereochemistry .
Properties
IUPAC Name |
2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS2/c1-13-9-14(2)17(15(3)10-13)24-16(27)11-28-20-18-19(22-12-23-20)25-21(29-18)26-7-5-4-6-8-26/h9-10,12H,4-8,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOLZPRBQXKXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl or thiazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as protein kinases. By binding to these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Research Implications
- Solubility-Bioavailability Trade-off : The mesityl group may limit aqueous solubility, whereas dimethylphenyl or oxo-substituted analogs () prioritize solubility at the cost of hydrophobic interactions .
- Synthetic Feasibility : The sulfanyl linker is a common motif in these analogs, suggesting scalable synthetic routes for derivatization .
Biological Activity
The compound 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic molecule featuring thiazole and piperidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolo[4,5-d]pyrimidine core is known for modulating various biological pathways. It may act on enzymes or receptors that are pivotal in cellular signaling and metabolic processes.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been shown to possess antitumor properties. A study highlighted that aromatic substitutions on pyrimidine derivatives enhance their cytotoxicity against MCF-7 and HeLa cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The incorporation of piperidine into the structure may enhance the compound's ability to penetrate bacterial membranes or interfere with bacterial metabolic pathways.
Anti-inflammatory Effects
Another area of interest is the potential anti-inflammatory effects of this compound. Similar thiazole derivatives have been documented to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes.
Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of related compounds, derivatives with phenyl and chlorophenyl substitutions demonstrated enhanced activity against cancer cell lines . The findings suggest that the structural characteristics of the compound significantly influence its biological efficacy.
| Compound | Cell Line | Cytotoxicity |
|---|---|---|
| K5 | MCF-7 | High |
| K5 | HeLa | Highest |
This table summarizes the cytotoxic evaluations conducted on various derivatives similar to our compound of interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
